4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is an organic compound with a complex structure that includes a chloro-substituted benzoic acid core, a propan-2-yloxybenzoyl group, and a carbamothioylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the propan-2-yloxybenzoyl intermediate: This step involves the reaction of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-propan-2-yloxybenzoic acid.
Introduction of the chloro group: The next step involves chlorination of the benzoic acid derivative using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the carbamothioylamino linkage: This step involves the reaction of the chloro-substituted benzoic acid with thiourea to form the carbamothioylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic acid: A simpler analogue with a chloro-substituted benzoic acid structure.
4-Propan-2-yloxybenzoic acid: A related compound with a propan-2-yloxy group attached to the benzoic acid core.
Thiourea derivatives: Compounds with similar carbamothioylamino linkages.
Uniqueness
4-Chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C18H17ClN2O4S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
4-chloro-3-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)21-18(26)20-15-9-12(17(23)24)5-8-14(15)19/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
QYFPPDLLUJHVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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